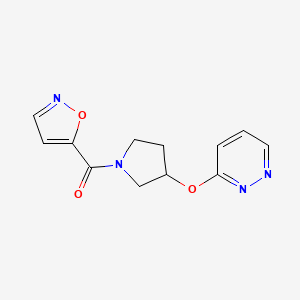![molecular formula C24H26FN3O5 B2501678 2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate CAS No. 1351661-29-4](/img/structure/B2501678.png)
2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various reagents and catalysts. In the case of the compound mentioned in the first paper, an eight-step synthesis was developed starting from oxoacetic acid monohydrate. The process included condensation, reductive amination, protection, activation, and coupling reactions, leading to the formation of a compound with a piperidine and imidazole ring system. The final product was obtained after deprotection and neutralization steps, yielding the title compound with good efficiency .
Molecular Structure Analysis
The second paper provides an in-depth analysis of the molecular structure of a related compound, which includes a fluorophenyl group and an ethanone moiety attached to a pyrazoline ring. The study combined experimental and theoretical methods to determine the optimized molecular structure and vibrational frequencies. The geometrical parameters were confirmed to be in agreement with X-ray diffraction (XRD) data. The stability of the molecule was attributed to hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their molecular structure. The presence of a carbonyl group, as indicated in the second paper, suggests a site of high reactivity due to its electronegativity. The molecular docking studies suggest that the fluorine atom and the ethanone group play crucial roles in the binding of the molecule to target proteins, which could be exploited in the development of inhibitory agents against certain enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The first hyperpolarizability of the compound in the second paper was calculated to assess its potential in nonlinear optics, indicating that the compound could have interesting electronic properties. The molecular electrostatic potential (MEP) analysis showed that the negative charge is localized over the carbonyl group, while the positive regions are distributed over the rest of the molecule . The third paper discusses the crystal structure of a related compound's hydrogen oxalate salt, which is stabilized by a network of hydrogen bonds, highlighting the importance of solid-state interactions in determining the physical properties of the compound .
Scientific Research Applications
DNA Binding and Staining Applications
Compounds with benzimidazole and piperidine functionalities, such as Hoechst 33258 and its analogues, are known for their strong binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. These properties make them useful as fluorescent DNA stains in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. The literature review on this family of drugs provides insights into their use as radioprotectors and topoisomerase inhibitors, indicating a starting point for rational drug design and molecular investigation for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Synthesis of Key Intermediates
The synthesis of compounds with fluoro and bromo substituents on biphenyl structures, like 2-Fluoro-4-bromobiphenyl, highlights the importance of these molecules as intermediates in manufacturing pharmaceuticals, such as flurbiprofen. This demonstrates the relevance of fluoro-substituted compounds in medicinal chemistry and their synthesis challenges and solutions (Qiu et al., 2009).
Inhibition of Cytochrome P450 Isoforms
Understanding the inhibition of cytochrome P450 isoforms is crucial for predicting drug-drug interactions, as these enzymes metabolize a diverse number of drugs. Selective inhibitors for these enzymes, including compounds with piperidine and imidazole functionalities, play a critical role in pharmaceutical development and personalized medicine (Khojasteh et al., 2011).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O.C2H2O4/c1-16-24-20-4-2-3-5-21(20)26(16)15-18-10-12-25(13-11-18)22(27)14-17-6-8-19(23)9-7-17;3-1(4)2(5)6/h2-9,18H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOVTTWMVFPQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)CC4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

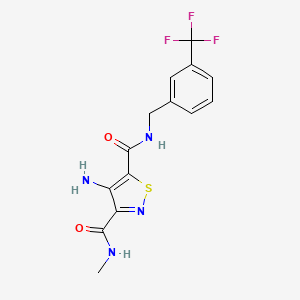
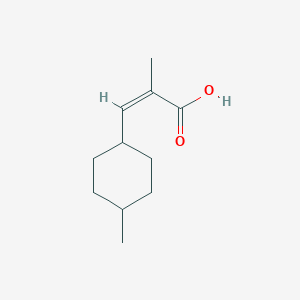

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)
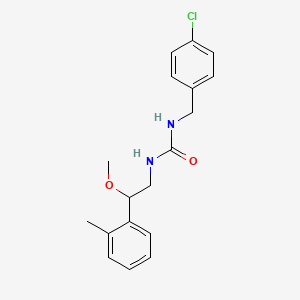
![Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501602.png)
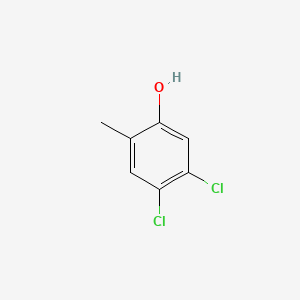
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2501606.png)

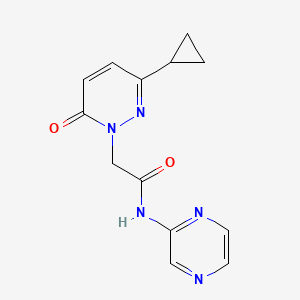
![(2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2501610.png)
![5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2501611.png)

